molecular formula C11H11BrN4OS B1418077 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide CAS No. 1199215-70-7

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide

Cat. No.: B1418077
CAS No.: 1199215-70-7
M. Wt: 327.2 g/mol
InChI Key: GKUWPXFDYSIXOR-UHFFFAOYSA-N
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Description

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has gained attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Scientific Research Applications

Quality Control and Standardization

Researchers have developed quality control methods for substances related to N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide, focusing on identification, determination of impurities, and quantitative determination. These methods involve IR, UV, and 1H NMR spectroscopy, thin-layer chromatography, and absorption spectrophotometry. This research is essential for the standardization of new pharmaceutical compounds, ensuring their safety and efficacy for medical use (Sych et al., 2018).

Photodynamic Therapy

A study on zinc phthalocyanine derivatives, which include structures similar to this compound, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, essential for the effectiveness of Type II photosensitizers used in targeting cancer cells (Pişkin et al., 2020).

Antitumor Activities

A series of 1,3,4-thiadiazole derivatives, structurally related to this compound, were synthesized and evaluated for their antitumor activities. These compounds demonstrated significant inhibitory effects against various human tumor cell lines, suggesting their potential as cytotoxic agents in cancer therapy (Almasirad et al., 2016).

Noncovalent Interactions in Drug Design

The study of adamantane-1,3,4-thiadiazole hybrids, related to this compound, revealed insights into noncovalent interactions crucial for drug design. Understanding these interactions can guide the development of new therapeutic agents with enhanced stability and efficacy (El-Emam et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with an IC50 of 2.85 µM .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .

Pharmacokinetics

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially lead to a decrease in the pH level, affecting the survival of Helicobacter pylori .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The compound might be a promising candidate for further evaluation due to its high urease inhibitory activity . It could be an efficient way for the treatment of infections caused by Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection .

Biochemical Analysis

Biochemical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby disrupting metabolic flux and reducing the production of certain metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as urease, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of its reaction products. Furthermore, the compound can activate or inhibit other enzymes, depending on its binding affinity and the nature of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and alterations in metabolite levels. These interactions are crucial for understanding the compound’s overall biochemical effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is crucial for its activity and function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide can undergo various chemical reactions, including:

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUWPXFDYSIXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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